molecular formula C11H19NO3 B3059953 Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1523617-90-4

Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No. B3059953
CAS RN: 1523617-90-4
M. Wt: 213.27
InChI Key: FIPZGKLMWFRNLL-UHFFFAOYSA-N
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Description

“Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate” is a chemical compound with the CAS Number: 1523617-90-4 . It has a molecular weight of 213.28 .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, including “Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate”, involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(6-12)9(7)13/h7-9,13H,4-6H2,1-3H3 .


Chemical Reactions Analysis

The core of this compound was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

Scientific Research Applications

Pharmaceutical Research and Drug Development

Enzymatic Synthesis and Biocatalysis

Enzymes play a pivotal role in organic synthesis. Consider the following application:

Chemical Space Exploration

The compound’s spirocyclic nature opens up possibilities for exploring chemical diversity:

Materials Science and Supramolecular Chemistry

The unique structure of this compound also finds applications beyond pharmaceuticals:

Chiral Synthesis and Asymmetric Catalysis

Chirality plays a crucial role in drug design and catalysis:

Mechanism of Action

The 3-azabicyclo[3.1.1]heptane core of this compound is considered to resemble the pyridine ring, as the geometric parameters remained very similar . This core was incorporated into the structure of the antihistamine drug Rupatidine .

Future Directions

The future directions for this compound could involve further exploration of its potential as a bioisostere for the pyridine ring in biologically active compounds . The core of this compound was incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties . This suggests potential applications in drug development.

properties

IUPAC Name

tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(6-12)9(7)13/h7-9,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPZGKLMWFRNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159443
Record name 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

CAS RN

1523617-90-4
Record name 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523617-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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